molecular formula C10H16O4 B6154548 1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid CAS No. 2228313-99-1

1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid

Cat. No. B6154548
CAS RN: 2228313-99-1
M. Wt: 200.2
InChI Key:
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Description

1-(2-Methoxyethyl)-4-oxocyclohexane-1-carboxylic acid, also known as MEOC, is an organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a drug in the pharmaceutical industry. MEOC is also used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. MEOC is also used as a catalyst in biocatalysis and as a building block in the synthesis of polymers.

Scientific Research Applications

1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid is used extensively in scientific research, particularly in the field of organic synthesis. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. 1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid is also used as a catalyst in biocatalysis and as a building block in the synthesis of polymers.

Mechanism of Action

1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid is an organic compound that acts as a catalyst in organic synthesis. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. 1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid acts as a Lewis acid and is able to bind to electron-rich substrates, resulting in the formation of a new product.
Biochemical and Physiological Effects
1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid is an organic compound that is used in scientific research and in the pharmaceutical industry. It is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals, which may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid is an organic compound that is widely used in scientific research and in the pharmaceutical industry. It has several advantages for use in laboratory experiments, including its low cost, its availability, and its ability to react with a variety of substrates. It also has several limitations, including its instability in air and its tendency to form byproducts.

Future Directions

The use of 1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid in scientific research and in the pharmaceutical industry is likely to continue to grow. It is likely that new applications for 1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid in organic synthesis and biocatalysis will be discovered. Additionally, 1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid could be used as a building block in the synthesis of polymers, which could lead to new materials with unique properties. Additionally, 1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid could be used to synthesize new pharmaceuticals, dyes, and agrochemicals. Finally, 1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid could be used to develop new catalysts for organic synthesis and biocatalysis.

Synthesis Methods

1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid can be synthesized from the reaction of 2-methoxyethyl chloride and cyclohexanecarboxylic acid. The reaction is conducted in a solvent, such as acetonitrile, at a temperature of 80 °C. The reaction is complete after approximately two hours and yields 1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid as the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid involves the conversion of a cyclohexanone derivative to the desired carboxylic acid through a series of reactions.", "Starting Materials": [ "Cyclohexanone", "Methoxyethanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetic acid", "Sodium carbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Cyclohexanone is reacted with methoxyethanol in the presence of sodium borohydride to form 1-(2-methoxyethyl)cyclohexanol.", "The resulting alcohol is then oxidized using hydrochloric acid and sodium chlorate to form 1-(2-methoxyethyl)cyclohexanone.", "Chloroacetic acid is then added to the cyclohexanone derivative in the presence of sodium hydroxide to form 1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid.", "The carboxylic acid is then extracted using ethyl acetate and purified using sodium carbonate and water." ] }

CAS RN

2228313-99-1

Product Name

1-(2-methoxyethyl)-4-oxocyclohexane-1-carboxylic acid

Molecular Formula

C10H16O4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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